Balofloxacin - 127294-70-6

Balofloxacin

Catalog Number: EVT-260902
CAS Number: 127294-70-6
Molecular Formula: C20H24FN3O4
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balofloxacin (CAS 127294-70-6) [, ] is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class, specifically the third generation [, , , ]. This classification stems from its structural modifications compared to earlier fluoroquinolones, aiming to enhance its antibacterial activity and pharmacokinetic properties [].

Levofloxacin

  • Compound Description: Levofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone class. It exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it suitable for treating various infections, including those of the urinary tract, respiratory tract, and skin. [, , ]
  • Relevance: Levofloxacin is structurally similar to balofloxacin, sharing the core quinolone structure and differing primarily in the substituent at the C-7 position. Numerous studies compare the effectiveness of balofloxacin and levofloxacin in treating bacterial infections. While both demonstrate efficacy, some studies suggest balofloxacin may be more effective against specific bacterial species, such as Staphylococcus aureus, while levofloxacin might exhibit greater potency against others like gram-negative bacteria. [, , , ]

Norfloxacin

  • Compound Description: Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative bacteria. It is primarily used for treating urinary tract infections. []

Ofloxacin

  • Compound Description: Ofloxacin is a second-generation fluoroquinolone antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria. Its primary uses include treating respiratory tract infections, urinary tract infections, and skin infections. []

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic, effective against various Gram-positive and Gram-negative bacteria. It finds wide use in treating a broad range of infections, including respiratory tract infections, urinary tract infections, and bone and joint infections. []

Gatifloxacin

  • Relevance: Gatifloxacin, like balofloxacin, belongs to the fluoroquinolone class, sharing the core quinolone structure. Notably, gatifloxacin has been used as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining balofloxacin concentrations in plasma, highlighting their similar chromatographic behaviors. []

Balofloxacin Glucuronide

  • Compound Description: Balofloxacin glucuronide is a metabolite of balofloxacin formed by glucuronidation, a common metabolic pathway in the liver. It generally exhibits lower antibacterial activity than the parent compound. [, ]
  • Relevance: As a direct metabolite of balofloxacin, balofloxacin glucuronide provides valuable insights into the drug's metabolism and elimination pathways. [, ]

N-Desmethyl Balofloxacin

  • Compound Description: N-Desmethyl balofloxacin is a metabolite of balofloxacin, resulting from the demethylation process. It typically displays lower antibacterial activity compared to the parent drug. [, ]
  • Relevance: Being a direct metabolite of balofloxacin, N-desmethyl balofloxacin contributes to understanding the drug's metabolic profile and excretion pathways. [, ]

Prulifloxacin

  • Compound Description: Prulifloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is used to treat various infections, including those of the respiratory and urinary tracts. []
  • Relevance: Prulifloxacin shares a similar chemical structure and mechanism of action with balofloxacin, both belonging to the fluoroquinolone class. Studies comparing the two drugs have focused on their antioxidant properties, with both demonstrating such activity. []

Doxofylline

  • Compound Description: Doxofylline is a xanthine derivative used as a bronchodilator for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the muscles in the airways. []
  • Relevance: While doxofylline differs significantly in structure and therapeutic class from balofloxacin, research has explored potential drug interactions between them. Studies in rabbits demonstrated that balofloxacin did not significantly affect the pharmacokinetics of doxofylline, indicating a low risk of interaction between the two drugs. []

Theophylline

  • Compound Description: Theophylline is a methylxanthine drug, primarily used as a bronchodilator to treat respiratory diseases like asthma and COPD. It acts by relaxing the airway muscles and exhibits a narrow therapeutic index. []
  • Relevance: Though structurally dissimilar to balofloxacin, theophylline is relevant due to its status as a metabolite of doxofylline. Research exploring potential interactions between balofloxacin and doxofylline found that while balofloxacin did not significantly affect doxofylline's pharmacokinetics, it might delay the elimination of theophylline. []
Source and Classification

Balofloxacin is classified as a third-generation fluoroquinolone antibiotic. Its chemical structure is defined as 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid. This compound is primarily utilized for treating various bacterial infections, including those affecting the respiratory tract, skin, and intra-abdominal regions .

Synthesis Analysis

The synthesis of balofloxacin involves several key steps that can vary based on the specific derivatives being produced. The base structure is typically synthesized through a multi-step process starting from simpler quinolone derivatives. One common method involves the cyclization of substituted anilines with 3-carboxylic acid derivatives under acidic conditions to form the core quinolone structure. Subsequent fluorination and functional group modifications yield balofloxacin.

Recent advancements have introduced novel synthetic routes that enhance yield and selectivity. For instance, one-pot hydrothermal carbonization methods have been explored to synthesize carbon dots that can detect balofloxacin in pharmaceutical formulations . These methods are advantageous due to their simplicity and reduced environmental impact.

Molecular Structure Analysis

The molecular structure of balofloxacin features a quinolone core with several substituents that contribute to its pharmacological properties. The key structural components include:

  • Cyclopropyl group: Enhances antibacterial activity.
  • Fluorine atom: Increases lipophilicity and alters pharmacokinetics.
  • Methoxy group: Contributes to solubility and stability.
  • Piperidine moiety: Enhances interaction with bacterial enzymes.

The three-dimensional arrangement allows for effective binding to bacterial DNA gyrase, which is critical for its mechanism of action .

Chemical Reactions Analysis

Balofloxacin undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  • Nucleophilic substitution: Essential in modifying the piperidine ring to enhance efficacy.
  • Fluorination reactions: Crucial for introducing the fluorine atom that significantly impacts antibacterial potency.
  • Hydrolysis: Balofloxacin can undergo hydrolysis in biological environments, affecting its stability and activity.

Understanding these reactions is vital for optimizing synthesis routes and improving drug formulations .

Mechanism of Action

Balofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. The mechanism can be summarized as follows:

  1. Binding: Balofloxacin binds to the enzyme-DNA complex.
  2. Inhibition: This binding prevents the relaxation of supercoiled DNA necessary for replication.
  3. Cell Death: The inability to replicate DNA leads to bacterial cell death.

This mechanism highlights the importance of structural modifications in enhancing binding affinity and overcoming bacterial resistance .

Physical and Chemical Properties Analysis

Balofloxacin exhibits several notable physical and chemical properties:

  • Solubility: Very freely soluble in water; also soluble in alcohol and acidic/basic solutions.
  • Melting Point: Typically ranges around 250°C.
  • pH Stability: Stable across a wide pH range, which is advantageous for formulation stability.

These properties are critical for developing effective pharmaceutical formulations that ensure bioavailability and therapeutic efficacy .

Applications

Balofloxacin is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:

  • Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Skin Infections: Treats various skin conditions caused by bacteria.
  • Intra-abdominal Infections: Utilized in managing complicated infections within the abdominal cavity.

Additionally, research into modified derivatives of balofloxacin aims to enhance its antibacterial spectrum and reduce side effects, thus expanding its therapeutic potential .

Introduction to Balofloxacin in Antimicrobial Chemotherapy

Historical Context and Discovery of Fourth-Generation Fluoroquinolones

The late 20th century witnessed escalating resistance to early fluoroquinolones (e.g., ciprofloxacin), necessitating agents with enhanced Gram-positive coverage and pharmacokinetics. Balofloxacin emerged in the 1990s as part of the fourth-generation fluoroquinolones, alongside moxifloxacin and pazufloxacin. This generation was characterized by strategic structural refinements, including C(8)-methoxy and N(1)-cyclopropyl groups, to overcome limitations of predecessors. Unlike third-generation agents, fourth-generation fluoroquinolones exhibited broader spectrum activity, particularly against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), while maintaining efficacy against Gram-negative pathogens like E. coli [1] [5] [7]. The development of balofloxacin was driven by the urgent need to address multidrug-resistant urinary tract infections (UTIs), leveraging its high urinary excretion profile for targeted efficacy [2] [3].

Table 1: Evolution of Fluoroquinolone Generations

GenerationTime PeriodKey AgentsStructural AdvancementsSpectrum Limitations
First1960sNalidixic acidBasic quinolone nucleusGram-negatives only; rapid resistance
Second1980sCiprofloxacinC(6)-fluoro; N(1)-cyclopropylWeak anti-Gram-positive activity
Third1990sLevofloxacinOxy-bridged tricyclic structureVariable anaerobic coverage
FourthLate 1990sBalofloxacinC(8)-methoxy; N(7)-bulky heterocyclesEnhanced Gram-positive coverage

Classification and Structural Uniqueness in the Fluoroquinolone Family

Balofloxacin (chemical name: 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid; molecular formula: C₂₀H₂₄FN₃O₄; MW: 389.42 g/mol) belongs to the tricyclic fluoroquinolone subclass. Its core structure features three critical pharmacophores:

  • C(3)-carboxyl/C(4)-keto groups: Essential for DNA gyrase binding and bacterial cell penetration [1] [7].
  • C(8)-methoxy substituent: Reduces phototoxicity risk while enhancing activity against anaerobic bacteria and resistant strains [3] [7].
  • N(7)-3-methylaminopiperidine: A bulky, nitrogen-rich heterocycle that optimizes tissue penetration and Gram-positive targeting [1] [9].

Unlike older fluoroquinolones, balofloxacin’s chiral C(7) side chain introduces stereochemical complexity, influencing its binding affinity to topoisomerase IV. Its calculated partition coefficient (Log P: 2.8) aligns with Lipinski’s "Rule of Five," ensuring favorable drug-likeness and oral bioavailability [6] [9].

Table 2: Structural Comparison of Key Fourth-Generation Fluoroquinolones

CompoundN(1) SubstituentC(7) SubstituentC(8) SubstituentMolecular Weight (g/mol)
BalofloxacinCyclopropyl3-MethylaminopiperidineMethoxy389.42
MoxifloxacinCyclopropylBicyclic pyrrolidineMethoxy401.43
PazufloxacinCyclopropylAminomethylpyrrolidineHydrogen414.41
GatifloxacinCyclopropyl3-MethylpiperazineMethoxy375.39

Rationale for N(7) and C(8) Position Modifications in Balofloxacin Design

N(7) Position Optimization

The N(7) side chain is a pivotal determinant of antibacterial potency, pharmacokinetics, and safety. Balofloxacin’s 3-methylaminopiperidine group was engineered to:

  • Enhance DNA gyrase/topoisomerase IV affinity: Piperidine derivatives exhibit stronger binding to Gram-positive topoisomerase IV than piperazine analogs. Docking studies confirm hydrogen bonding between the piperidine nitrogen and Ser79/Asp83 residues of target enzymes [1] [8].
  • Improve cellular uptake: Despite its bulk, the methylaminopiperidine moiety facilitates penetration through bacterial membranes via hydrophobic interactions. Atomic force microscopy (AFM) studies demonstrate that N(7)-modified balofloxacin derivatives cause rapid membrane disruption in MRSA, leading to cytoplasmic leakage [1].
  • Modulate metabolism: Introduction of methyl groups reduces oxidative metabolism, prolonging half-life (t₁/₂: 7–9 hours). Metabolite profiling identifies N-desmethylation as a minor pathway, minimizing reactive intermediate formation [2] [6].

Recent derivatives highlight the impact of N(7) modifications:

  • Acetylated balofloxacin (Compound 2-e): Exhibits 4-fold lower MIC against MRSA (0.0195 μg/mL) than parent balofloxacin (0.078 μg/mL) by increasing membrane disruption [1] [8].
  • Amino acid conjugates: Reduce potency, underscoring the need for non-polar substituents [8].

C(8) Methoxy Functionalization

The C(8)-methoxy group in balofloxacin addresses two critical limitations of earlier fluoroquinolones:

  • Phototoxicity mitigation: Replacing C(8)-halogens (e.g., in sparfloxacin) eliminates chlorine/fluorine-associated photoradical generation. In silico toxicity predictions confirm balofloxacin’s low phototoxic risk [7] [8].
  • Anaerobe activity enhancement: The electron-donating methoxy group stabilizes the drug-DNA complex, improving efficacy against Bacteroides fragilis. This modification also reduces mutant selection windows, delaying resistance emergence in E. coli [3] [7].

Table 3: Impact of N(7) Modifications on Balofloxacin Derivatives

DerivativeN(7) ModificationMIC vs. MRSA (μg/mL)MIC vs. E. coli (μg/mL)Cytotoxicity (IC₅₀, μg/mL)
Balofloxacin (1e)3-Methylaminopiperidine0.0780.078>100 (3T3 cells)
Compound 2-eAcetylated piperidine0.01952.5>100
Compound 3-ePropionyl piperidine0.0395>100
Compound 5-eGlycine conjugate0.07810>100
Moxifloxacin (1f)Bicyclic pyrrolidine0.0390.039>100

Properties

CAS Number

127294-70-6

Product Name

Balofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)

InChI Key

MGQLHRYJBWGORO-UHFFFAOYSA-N

SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Solubility

Soluble in DMSO, not in water

Synonyms

1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidine-1-yl)-4-oxoquinoline-3-carboxylic acid
balofloxacin
Q 35
Q-35

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.